N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
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Overview
Description
The compound “N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a five-membered C3NS ring fused to a benzene ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using spectroscopic techniques such as NMR and IR. For example, the 1H-NMR spectrum of a similar compound showed signals corresponding to the aromatic protons of the benzothiazole and benzamide moieties, as well as the amide and thioether protons . The 13C-NMR spectrum provided information about the carbon atoms in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and spectroscopic data. For instance, the presence of polar groups such as the amide and thioether groups suggests that the compound may have some degree of solubility in polar solvents .Scientific Research Applications
Anticancer Potential
The structure-activity relationship analysis of a series of novel kinesin spindle protein (KSP) inhibitors identified compounds with excellent biochemical potency suitable for clinical development as potential anticancer agents. These compounds, sharing structural motifs with the compound , have shown the ability to arrest cells in mitosis, leading to cellular death through the formation of the monopolar spindle phenotype, characteristic of KSP inhibition. This suggests the potential utility of similar compounds in cancer treatment due to their favorable pharmacokinetic profiles and notable in vivo efficacy (M. Theoclitou et al., 2011).
Synthesis and Biological Activity
Research on the synthesis and biological activity of compounds containing thiazole and benzothiazole moieties, which are structurally related to the compound of interest, has been explored. These studies include the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products, indicating their potential as anti-inflammatory and analgesic agents. The evaluation of these compounds as cyclooxygenase inhibitors highlighted some with significant COX-2 selectivity, analgesic, and anti-inflammatory activity (A. Abu‐Hashem et al., 2020).
Antifungal and Antimicrobial Activity
The synthesis of novel 4-thiazolidinones containing the benzothiazole moiety and their screening for antitumor activity have been reported. This research indicates the potential of structurally related compounds in addressing microbial resistance through the development of new antimicrobial agents. The identification of compounds with significant activity against various cancer cell lines underscores the importance of structural features in designing effective therapeutic agents (D. Havrylyuk et al., 2010).
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S2/c1-11-6-8-12(9-7-11)18(29)25-16-17(22)26-20(27-19(16)30)31-10-15(28)24-21-23-13-4-2-3-5-14(13)32-21/h2-9H,10H2,1H3,(H,25,29)(H,23,24,28)(H3,22,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUREYDZGRSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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